1-PalMitoyl-2-arachidoyllecithin
1-PalMitoyl-2-arachidoyllecithin
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 36:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It is functionally related to an arachidonic acid and a hexadecanoic acid.
PC(16:0/20:4(5Z,8Z,11Z,14Z)) has been reported in Trypanosoma brucei with data available.
PC(16:0/20:4(5Z,8Z,11Z,14Z)) has been reported in Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
35418-58-7
VCID:
VC20845049
InChI:
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1
SMILES:
Array
Molecular Formula:
C44H80NO8P
Molecular Weight:
782.1 g/mol
1-PalMitoyl-2-arachidoyllecithin
CAS No.: 35418-58-7
Cat. No.: VC20845049
Molecular Formula: C44H80NO8P
Molecular Weight: 782.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 36:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It is functionally related to an arachidonic acid and a hexadecanoic acid. PC(16:0/20:4(5Z,8Z,11Z,14Z)) has been reported in Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 35418-58-7 |
| Molecular Formula | C44H80NO8P |
| Molecular Weight | 782.1 g/mol |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 |
| Standard InChI Key | IIZPXYDJLKNOIY-JXPKJXOSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator